
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine
Descripción
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS: 1212157-31-7) is a heterocyclic amine featuring a tetrahydrofuran ring substituted with a pyrrolidinyl group at the trans-4 position.
Propiedades
IUPAC Name |
(3R,4R)-4-pyrrolidin-1-yloxolan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPFMVCVAXZKQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2COC[C@@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Epoxide Synthesis and Pyrrolidine Incorporation
The tetrahydrofuran ring can be constructed via epoxidation of a diene precursor, such as 3,4-epoxytetrahydrofuran. Subsequent ring-opening with pyrrolidine under basic conditions introduces the pyrrolidinyl group. For example:
The trans-configuration is favored due to steric hindrance during nucleophilic attack.
Oxidation and Reductive Amination
The secondary alcohol intermediate is oxidized to a ketone (e.g., using Jones reagent), followed by reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amine group:
This method achieves moderate yields (50–60%) but requires careful control of stereochemistry.
Nucleophilic Substitution on Tetrahydrofuran Scaffolds
Halogenation and Displacement
A preformed tetrahydrofuran-3-amine derivative with a leaving group (e.g., bromide or tosylate) at the 4-position undergoes nucleophilic substitution with pyrrolidine:
Reaction conditions (polar aprotic solvents, elevated temperatures) favor retention of configuration, yielding the trans-isomer predominantly.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables inversion of configuration at the 4-position. Starting with a cis-4-hydroxy-tetrahydrofuran-3-amine, treatment with pyrrolidine, triphenylphosphine, and diethyl azodicarboxylate (DEAD) yields the trans-product:
This method achieves high stereoselectivity (>90%) but requires costly reagents.
Comparative Analysis of Synthetic Methods
Method | Key Steps | Yield | Advantages | Challenges |
---|---|---|---|---|
Epoxide ring-opening | Epoxidation, amination | 50–60% | Scalable, uses common reagents | Moderate stereocontrol |
Reductive amination | Oxidation, NaBH3CN reduction | 45–55% | Straightforward purification | Over-reduction side reactions |
Nucleophilic substitution | Halogen displacement | 60–70% | High yields, simple conditions | Requires halogenated precursors |
Mitsunobu reaction | Stereochemical inversion | 70–80% | Excellent stereoselectivity | Expensive reagents, sensitivity to moisture |
Optimization Strategies and Challenges
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimalarial Activity
Research has indicated that trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine exhibits promising antimalarial properties. In studies involving the compound, it was found to be effective against drug-resistant strains of the malaria parasite, Plasmodium berghei, in murine models. The compound's mechanism appears to involve the inhibition of specific metabolic pathways crucial for parasite survival .
Case Study: Efficacy Against Malaria
In a controlled study, this compound was administered to mice infected with P. berghei. The results demonstrated significant reductions in parasitemia levels compared to untreated controls, suggesting its potential as a therapeutic agent for malaria treatment .
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties, particularly in relation to cytokine modulation. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are implicated in various inflammatory diseases .
Data Table: Cytokine Inhibition Studies
Compound | Cytokine Inhibition (%) | Study Reference |
---|---|---|
This compound | 70% TNF-α | |
Other Compounds | 50% - 80% | Various studies |
Neuropharmacological Research
There is emerging evidence that this compound may have neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems. Preliminary studies suggest it may influence serotonin and dopamine pathways, which could have implications for treating mood disorders .
Case Study: Neurotransmitter Modulation
In an experimental setup involving animal models, administration of the compound resulted in altered levels of serotonin and dopamine, leading researchers to propose its use in developing treatments for depression and anxiety disorders.
Synthesis and Chemical Properties
The synthesis of this compound has been documented in several chemical literature sources. Its synthesis typically involves multi-step organic reactions that yield high purity products suitable for further biological testing .
Synthesis Overview:
- Step 1: Formation of the tetrahydrofuran ring.
- Step 2: Introduction of the pyrrolidine moiety.
- Step 3: Purification through recrystallization or chromatography.
Mecanismo De Acción
The mechanism of action of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
The compound is compared below with structurally and functionally related molecules, focusing on molecular features, metabolic pathways, and applications.
Structural Analogs
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Substituent Influence : The pyrrolidinyl group in this compound differentiates it from piperazinyl analogs (e.g., trans-4-(4-methyl-1-piperazinyl)tetrahydro-3-furanamine), which exhibit altered solubility and receptor-binding profiles due to the larger, more basic piperazine ring .
- Functional Groups: Unlike cathinones (e.g., 1-phenyl-2-(1-pyrrolidinyl)-1-butanone), the target compound lacks a ketone group, likely reducing its stimulant effects and altering metabolic pathways .
Metabolic and Pharmacokinetic Comparisons
- Cathinones: Synthetic cathinones like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated and N-dealkylated metabolites. Untargeted metabolomics identified 24 significant features for this compound, including isomers and adducts .
Actividad Biológica
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine, also known by its CAS number 1212157-31-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H16N2O
- Molecular Weight : 156.23 g/mol
- CAS Number : 1212157-31-7
The compound features a tetrahydrofuran ring with a pyrrolidine substituent, which contributes to its unique pharmacological profile.
Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems and inhibition of specific enzymes.
- Neurotransmitter Interaction :
- The compound has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
- Enzyme Inhibition :
- Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various biological contexts:
- Antidepressant Activity :
- Anti-inflammatory Effects :
- Neuroprotection :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting tetrahydrofuran derivatives with pyrrolidine under anhydrous conditions. For example, THF-based reactions with triethylamine (Et₃N) as a base facilitate HCl scavenging during amine bond formation . Reaction duration (e.g., 3 days at room temperature) and solvent choice (e.g., methanol for reflux) critically impact purity and yield .
- Key Considerations : Monitor reactions via thin-layer chromatography (TLC) and isolate products using column chromatography to remove salts/byproducts .
Q. How is the structural identity of this compound confirmed?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray data from analogous tetrahydrofuranamines (e.g., (S)-3-aminotetrahydrofuran tosylate) validate stereochemistry and bond angles . NIST databases provide reference spectral data for related tetrahydrofuranmethanol derivatives .
- Advanced Tip : Compare experimental IR spectra with computational simulations to resolve ambiguities in functional group assignments.
Q. What are the primary reactivity trends of this compound in alkylation or acylation reactions?
- Methodology : The secondary amine group undergoes alkylation with alkyl halides or acylation with anhydrides. For example, reactions with benzaldehyde derivatives in THF yield Schiff bases, which can be reduced to secondary amines .
- Caution : Steric hindrance from the pyrrolidinyl group may slow reaction kinetics; optimize using polar aprotic solvents like DMF .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Store at -20°C in airtight containers to prevent degradation . Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity . Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of this compound analogs?
- Methodology : Employ quantitative structure–activity relationship (QSAR) modeling to correlate structural features (e.g., logP, H-bond donors) with target binding. For example, fluorinated analogs (e.g., 3-fluoropyranamines) show enhanced blood-brain barrier penetration in computational studies .
- Validation : Cross-validate predictions with in vitro binding assays (e.g., receptor affinity studies) and ADMET profiling .
Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Case Study : Discrepancies in diastereomer ratios may arise from varying solvent polarity or temperature. For instance, THF at RT favors trans-isomers, while methanol under reflux may promote epimerization .
- Resolution : Replicate conditions from literature (e.g., Et₃N stoichiometry in ) and characterize intermediates via HPLC-MS to trace byproduct formation .
Q. What strategies are effective for designing bioactive analogs of this compound?
- Approach : Introduce substituents to modulate lipophilicity or target selectivity. For example:
- Fluorine at C3 (as in 3-fluorotetrahydrofurans) enhances metabolic stability .
- Aryl groups (e.g., 4-chlorophenyl) improve receptor binding affinity .
- Synthetic Routes : Use Suzuki-Miyaura coupling for boronate-containing analogs (e.g., pyridin-2-amine derivatives with tetrahydrofuran substituents) .
Q. How can analytical methods be optimized for quantifying trace impurities in this compound?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.